5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride
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Overview
Description
5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines an oxazolidinone ring with an aminopyrrolidine moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminopyrrolidine Moiety: This step involves the nucleophilic substitution of a suitable leaving group with 3-aminopyrrolidine.
Final Purification and Conversion to Dihydrochloride Salt: The compound is purified using standard techniques such as recrystallization or chromatography, followed by conversion to the dihydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminopyrrolidine moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazolidinone derivatives.
Reduction: Formation of reduced aminopyrrolidine derivatives.
Substitution: Formation of substituted oxazolidinone derivatives.
Scientific Research Applications
5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Allicin: A compound derived from garlic with various health benefits.
Uniqueness
5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride is unique due to its specific combination of an oxazolidinone ring and an aminopyrrolidine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
5-[[(3S)-3-aminopyrrolidin-1-yl]methyl]-1,3-oxazolidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.2ClH/c9-6-1-2-11(4-6)5-7-3-10-8(12)13-7;;/h6-7H,1-5,9H2,(H,10,12);2*1H/t6-,7?;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTARMDSQDOIDSW-VNGAUYPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2CNC(=O)O2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2CNC(=O)O2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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